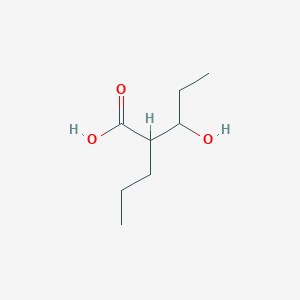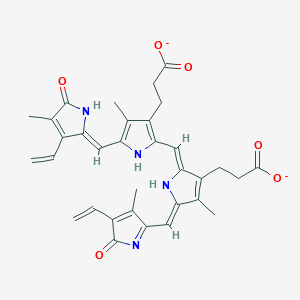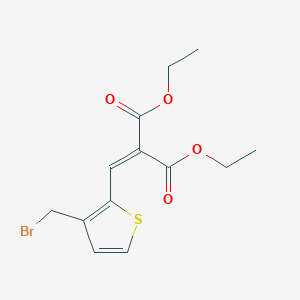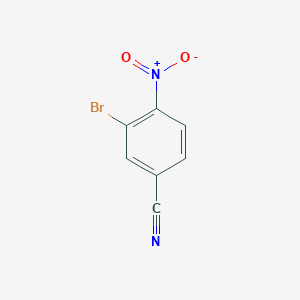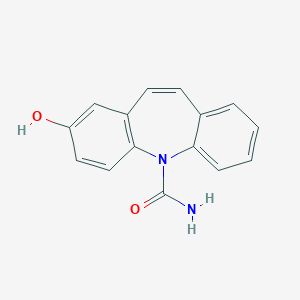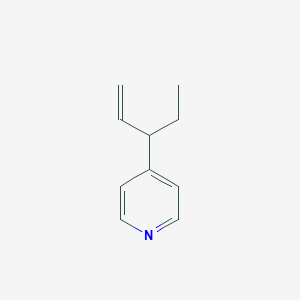
4-(1-Penten-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Penten-3-yl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative and has a unique chemical structure that makes it an interesting subject of study.
Mécanisme D'action
The mechanism of action of 4-(1-Penten-3-yl)pyridine is not well understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins in the body. It may also interact with cell membranes and alter their properties, leading to changes in cellular function.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-(1-Penten-3-yl)pyridine has several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells, although the mechanism of action is not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(1-Penten-3-yl)pyridine in lab experiments is its unique chemical structure, which makes it an interesting subject of study. It is also relatively easy to synthesize, which makes it a convenient compound for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(1-Penten-3-yl)pyridine. One of the major areas of research is its potential use as an anti-inflammatory agent and as a treatment for cancer. Further studies are needed to understand the mechanism of action of this compound and to optimize its therapeutic potential. Other future directions include its potential use as an insecticide and as a precursor for the synthesis of other biologically active compounds.
Méthodes De Synthèse
The synthesis of 4-(1-Penten-3-yl)pyridine involves the condensation reaction between 3-penten-1-ol and pyridine-4-carboxaldehyde. The reaction is carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate or zinc chloride. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the desired product using sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
4-(1-Penten-3-yl)pyridine has been extensively studied for its potential applications in various fields of science. One of the major research areas is its application in the field of medicinal chemistry. Studies have shown that this compound has the potential to act as an anti-inflammatory agent and can also inhibit the growth of cancer cells. It has also been studied for its potential use as an insecticide and as a precursor for the synthesis of other biologically active compounds.
Propriétés
Numéro CAS |
100190-74-7 |
|---|---|
Nom du produit |
4-(1-Penten-3-yl)pyridine |
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
4-pent-1-en-3-ylpyridine |
InChI |
InChI=1S/C10H13N/c1-3-9(4-2)10-5-7-11-8-6-10/h3,5-9H,1,4H2,2H3 |
Clé InChI |
KSHXKHLVWCSOJZ-UHFFFAOYSA-N |
SMILES |
CCC(C=C)C1=CC=NC=C1 |
SMILES canonique |
CCC(C=C)C1=CC=NC=C1 |
Synonymes |
Pyridine, 4-(1-ethyl-2-propenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



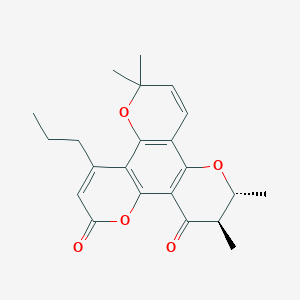
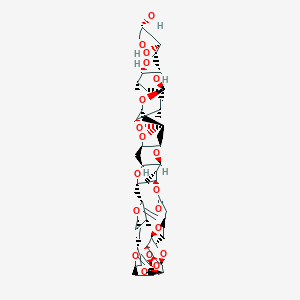
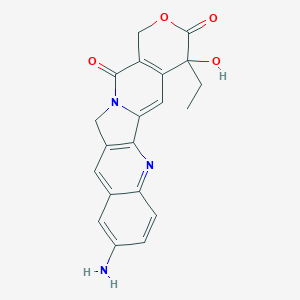
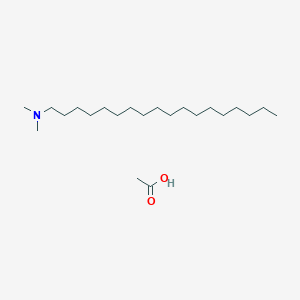
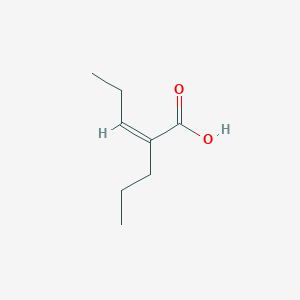
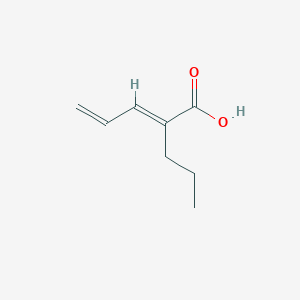
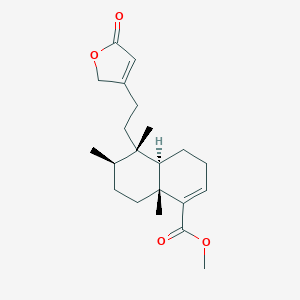
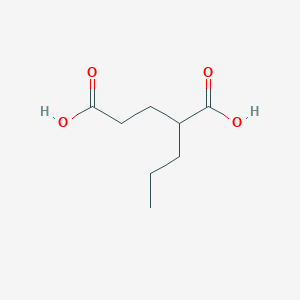
![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate](/img/structure/B22004.png)
